

Application Notes and Protocols for Mesalazine Analysis Using Mesalazine-D3

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Compound of Interest

Compound Name: Mesalazine-D3

Cat. No.: B585356

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This document provides detailed application notes and protocols for the quantitative analysis of Mesalazine in biological matrices, primarily human plasma, utilizing **Mesalazine-D3** as a stable isotope-labeled internal standard (IS). The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalytical studies.

Introduction

Mesalazine (5-aminosalicylic acid or 5-ASA) is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like **Mesalazine-D3** is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

This guide details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

I. Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for Mesalazine analysis using **Mesalazine-D3**.

Table 1: Liquid-Liquid Extraction (LLE) Method Performance

Parameter	Result	Reference
Linear Range	0.10 - 12.0 ng/mL	[1]
Lower Limit of Quantification (LLOQ)	0.10 ng/mL	[1]
Intra-day Precision (%CV)	0.6 - 2.9%	[1]
Inter-day Precision (%CV)	1.3 - 3.8%	[1]
Accuracy	103.8 - 107.2%	[1]
Absolute Recovery (Mesalazine)	82 - 95%	[1]
Absolute Recovery (Mesalazine-D3)	~78%	[1]

Table 2: Protein Precipitation (PPT) Method Performance

Parameter	Result	Reference
Linear Range	10 - 1200 ng/mL	[2]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[2]
Precision (%CV)	Not Specified	
Accuracy	Not Specified	
Recovery	Not Specified	

Table 3: LC-MS/MS Parameters for Mesalazine and **Mesalazine-D3**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Polarity	Reference
Mesalazine (derivatized)	208.1	107.0	Negative	[1]
Mesalazine-D3 (derivatized)	211.1	110.1	Negative	[1]
Mesalazine	210.1	192.1	Positive	[2]
Mesalazine-D3	213.1	195.1	Positive	[2]

II. Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization

This protocol is designed for high sensitivity and is particularly suitable for pharmacokinetic studies with low Mesalazine concentrations.[\[1\]](#)

1. Materials and Reagents:

- Human plasma (K2EDTA)
- Mesalazine and **Mesalazine-D3** analytical standards
- Propionyl anhydride
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, deionized
- Extraction solvent (e.g., methyl tert-butyl ether)
- Reconstitution solvent (e.g., Acetonitrile: 0.1% Formic Acid in water (60:40, v/v))[\[3\]](#)

2. Standard and Internal Standard Preparation:

- Prepare stock solutions of Mesalazine and **Mesalazine-D3** in a suitable solvent (e.g., methanol or diluent).[3]
- Prepare working standard solutions by serial dilution of the stock solution.
- Prepare a working solution of **Mesalazine-D3** (internal standard).

3. Sample Preparation Procedure:

- Pipette 200 µL of human plasma into a clean microcentrifuge tube.
- Add a specific volume of the **Mesalazine-D3** internal standard working solution.
- Add a derivatizing agent, such as propionyl anhydride, to enhance signal intensity.[1]
- Vortex mix the sample.
- Add the extraction solvent (e.g., 1 mL of methyl tert-butyl ether).
- Vortex mix vigorously for 5-10 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a specific volume of the reconstitution solvent.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC Column: Kinetex XB-C18 (100x4.6mm, 2.6µ) or equivalent[1]

- Mobile Phase A: 0.1% Formic acid in water[1]
- Mobile Phase B: Acetonitrile[1]
- Flow Rate: As per instrument optimization
- Injection Volume: 10 μ L[3]
- MS Detection: Multiple Reaction Monitoring (MRM) in negative or positive ion mode, depending on the derivatization and adduct formation.[1][2]

Protocol 2: Protein Precipitation (PPT)

This protocol offers a simpler and faster approach for sample clean-up, suitable for higher concentration ranges.[2]

1. Materials and Reagents:

- Human plasma (K2EDTA)
- Mesalazine and **Mesalazine-D3** analytical standards
- Precipitating solvent: Acetonitrile (ACN) or Methanol (MeOH)[4]
- Reconstitution solvent (e.g., 0.1% formic acid in water: acetonitrile (40:60, v/v))[2]

2. Standard and Internal Standard Preparation:

- Prepare stock solutions of Mesalazine and **Mesalazine-D3** in a suitable solvent.
- Prepare working standard solutions by serial dilution.
- Prepare a working solution of **Mesalazine-D3**.

3. Sample Preparation Procedure:

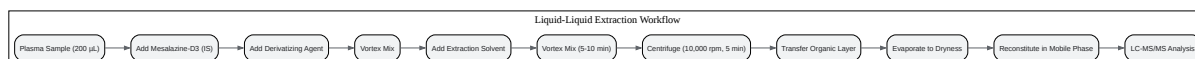
- Pipette a known volume of human plasma (e.g., 100 μ L) into a microcentrifuge tube.
- Add a specific volume of the **Mesalazine-D3** internal standard working solution.

- Add 3-5 volumes of the cold precipitating solvent (e.g., 300-500 μ L of ACN).[4]
- Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[5]
- Carefully transfer the supernatant to a clean tube or an autosampler vial.
- The supernatant can be directly injected, or for improved compatibility with the mobile phase, it can be evaporated and reconstituted in the initial mobile phase composition.

4. LC-MS/MS Conditions:

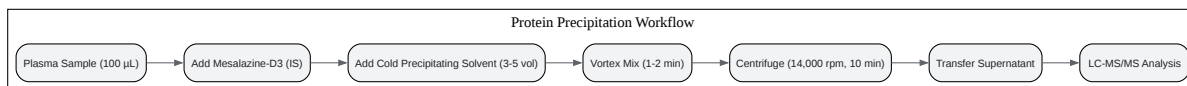
- LC Column: Thermo, Hypersil BDS, C18, 100 mm \times 4.6 mm, 5 μ m, or equivalent[2]
- Mobile Phase: 0.1% formic acid in water: acetonitrile (40:60, v/v)[2]
- Flow Rate: 0.5 mL/min[2]
- Injection Volume: As per instrument optimization
- MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[2]

III. Visualizations



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Caption: Workflow for Mesalazine analysis using LLE with derivatization.



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Caption: Workflow for Mesalazine analysis using Protein Precipitation.

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